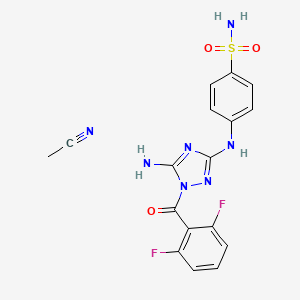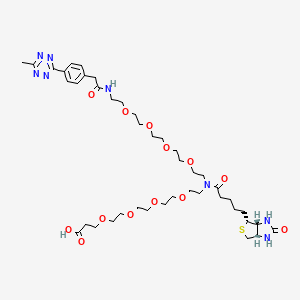
Triethylenetetramine disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylenetetramine disulfate is an organic compound with the formula [CH₂NHCH₂CH₂NH₂]₂·H₂SO₄. It is a derivative of triethylenetetramine, a copper-selective chelator. This compound is commonly used in the treatment of Wilson’s disease, a genetic disorder that leads to copper accumulation in tissues . It has also shown potential in cancer treatment due to its telomerase inhibiting and anti-angiogenesis properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylenetetramine disulfate can be synthesized by heating ethylenediamine or ethanolamine with ammonia. The reaction typically involves condensation reactions between chloramines . The product is then separated from the mixture and purified.
Industrial Production Methods
In industrial settings, this compound is produced by heating ethylenediamine or ethanolamine with ammonia under controlled conditions. The resulting mixture is then subjected to purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Triethylenetetramine disulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Triethylenetetramine disulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical processes.
Biology: It is studied for its potential effects on cellular processes and its role as a copper chelator.
Industry: It is used in various industrial applications, including as a stabilizer and in the production of other chemicals.
Mechanism of Action
Triethylenetetramine disulfate exerts its effects primarily through its ability to chelate copper ions. By binding to copper, it promotes the excretion of excess copper from the body, which is particularly beneficial in the treatment of Wilson’s disease . Additionally, its telomerase inhibiting and anti-angiogenesis properties contribute to its potential use in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with similar chelating properties.
Diethylenetriamine: Another polyamine with chelating abilities.
Tetraethylenepentamine: A larger polyamine with multiple chelating sites.
Uniqueness
Triethylenetetramine disulfate is unique due to its specific structure, which allows it to effectively chelate copper ions. Its ability to inhibit telomerase and exhibit anti-angiogenesis properties further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H22N4O8S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C6H18N4.2H2O4S/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4/h9-10H,1-8H2;2*(H2,1,2,3,4) |
InChI Key |
JHJMZSFXRNINSD-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)


![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)


![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)



![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
